molecular formula C14H8F5NO2 B11975102 N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide CAS No. 202131-33-7

N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide

Cat. No.: B11975102
CAS No.: 202131-33-7
M. Wt: 317.21 g/mol
InChI Key: MJHPDFLRISTVLE-UHFFFAOYSA-N
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Description

N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide is a chemical compound with the molecular formula C14H8F5NO2 and a molecular weight of 317.217 g/mol . This compound is known for its unique structure, which includes a pentafluorophenoxy group attached to a phenylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide typically involves the reaction of 3-(2,3,4,5,6-pentafluorophenoxy)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include phenoxy acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide is unique due to its pentafluorophenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

CAS No.

202131-33-7

Molecular Formula

C14H8F5NO2

Molecular Weight

317.21 g/mol

IUPAC Name

N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H8F5NO2/c1-6(21)20-7-3-2-4-8(5-7)22-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21)

InChI Key

MJHPDFLRISTVLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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